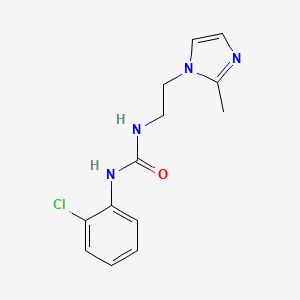
1-(2-chlorophenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-chlorophenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C13H15ClN4O and its molecular weight is 278.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The synthesis of imidazole urea derivatives, including compounds similar to "1-(2-chlorophenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea," involves complex reactions yielding compounds with potential biological activities. These synthesis processes often aim to explore the structural and functional diversity of imidazole-containing compounds. For example, studies have detailed the synthesis of novel imidazole ureas/carboxamides with potential antimicrobial properties, showcasing the methodological diversity and the importance of structural characterization in identifying promising biological activities (V. Rani et al., 2014).
Biological Activities
Research on imidazole urea derivatives has revealed a range of biological activities, indicating the potential for various applications. These activities include antimicrobial effects, as demonstrated in the synthesis and evaluation of novel imidazole ureas/carboxamides. Such studies highlight the therapeutic potential of these compounds, underscoring the importance of further research to uncover their full range of applications (V. Rani et al., 2014).
Molecular Interactions and Mechanisms
The interaction of imidazole-based compounds with biological targets is a key area of interest. For instance, the structural analysis of human heme oxygenase-1 complexed with an imidazole-based inhibitor provides insights into the molecular mechanisms underlying the inhibition process. This research is critical for designing more effective inhibitors by understanding how these compounds bind to and influence their targets (Mona N. Rahman et al., 2008).
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[2-(2-methylimidazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O/c1-10-15-6-8-18(10)9-7-16-13(19)17-12-5-3-2-4-11(12)14/h2-6,8H,7,9H2,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFNWEFBPYCPHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

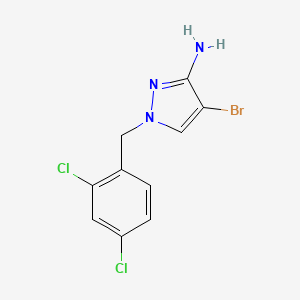
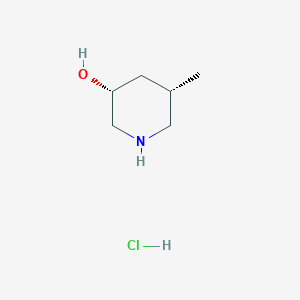
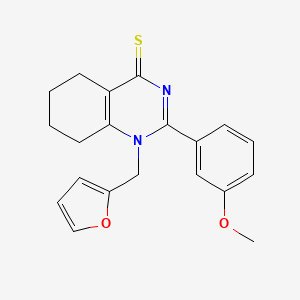
![Methyl 2-azabicyclo[2.2.1]heptane-1-carboxylate;hydrochloride](/img/structure/B2810027.png)
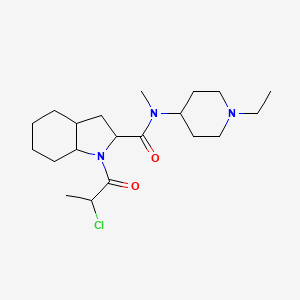

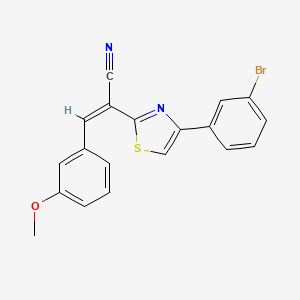
![2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2810036.png)
![N-benzyl-6-(4-fluorophenyl)-N-methylimidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2810039.png)

![4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B2810042.png)


